Cas no 27740-96-1 (6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)-)

27740-96-1 structure
Nome del prodotto:6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)-
6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)-
- 1-METHYL-6,7-DIHYDROXY-3,4-DIHYDROISOQUINOLINE MONOHYDRATE
- 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
- 1-methyl-6,7-dihydroxyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-dihydroxy-1,2,3,4-tetrahydro-1-methylisoquinoline
- 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
- (S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methylisoquinoline
- HY-113316B
- BSPBio_000596
- 1,2,3,4-Tetrahydro-1-methyl-(S)-6,7-Isoquinolinediol
- (-)-(S)-SALSOLINOL
- UNII-9ILS801M65
- 1ST160612
- NCGC00016840-02
- Prestwick3_000628
- (s)-1-methyl-6,7-dihydroxy-tetrahydroisoquinoline
- SPBio_002815
- NCGC00016840-01
- IBRKLUSXDYATLG-LURJTMIESA-N
- Salsolinol
- CHEMBL1195032
- (-)-Salsolinol
- 27740-96-1
- Prestwick0_000628
- SALSOLINOL, (-)-
- (1S)-1-methyl-1, 2, 3, 4-tetrahydroisoquinoline-6, 7-diol
- SCHEMBL7938058
- AKOS030490971
- Salsolinol1542
- Prestwick2_000628
- BPBio1_000656
- S-(-)-Salsolinol
- E80690
- BDBM50448443
- C09642
- SR-01000838889-3
- 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1S)-
- (1s)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- Q27890466
- CS-0213960
- CAS-38221-21-5
- (-)-1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
- DTXCID601326576
- 9ILS801M65
- (S)-1,2,3,4-Tetrahydro-1-methyl-6,7-isoquinolinediol
- (S)-salsolinol
- SR-01000838889
- (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- DTXSID40897153
- NS00094134
- 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (S)-
- Prestwick1_000628
- CHEBI:113
- UNII-51619CO22Q
- (R)-(+)-Salsolinol
- (+)-(R)-Salsolinol
- (+)-Salsolinol
- BBL036683
- STL559062
-
- Inchi: InChI=1S/C10H11NO2.H2O/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-5,11,13H,2-3H2,1H3;1H2
- Chiave InChI: PHUXHXPTWACZCV-UHFFFAOYSA-N
- Sorrisi: O.O=C1C=C2CCNC(C)=C2C=C1O
Proprietà calcolate
- Massa esatta: 195.09000
- Massa monoisotopica: 179.095
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 0
- Complessità: 186
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 52.5A^2
- XLogP3: 1
Proprietà sperimentali
- Densità: 1.201±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 257-260 °C
- Punto di ebollizione: 362.6°C at 760 mmHg
- Punto di infiammabilità: 175.4°C
- Indice di rifrazione: 1.588
- Solubilità: Dissoluzione (41 g/l) (25°C),
- PSA: 62.05000
- LogP: 0.83420
6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)- Informazioni sulla sicurezza
- Codice categoria di pericolo: 36/37/38-21/22
- Istruzioni di sicurezza: 36/37/39-26
-
Identificazione dei materiali pericolosi:
6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P002V36-5mg |
6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1S)- |
27740-96-1 | 95% | 5mg |
$392.00 | 2024-05-07 | |
Aaron | AR002VBI-10mg |
6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1S)- |
27740-96-1 | 98% | 10mg |
$352.00 | 2025-02-11 | |
1PlusChem | 1P002V36-1mg |
6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1S)- |
27740-96-1 | 95% | 1mg |
$140.00 | 2024-05-07 | |
Aaron | AR002VBI-5mg |
6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1S)- |
27740-96-1 | 98% | 5mg |
$198.00 | 2025-02-11 | |
1PlusChem | 1P002V36-3mg |
6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1S)- |
27740-96-1 | 95% | 3mg |
$281.00 | 2024-05-07 |
6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)- Letteratura correlata
-
1. Book reviews
-
2. Book reviews
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
27740-96-1 (6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)-) Prodotti correlati
- 1807007-23-3(2-Bromomethyl-6-cyano-4-ethylbenzoic acid)
- 1520474-52-5(2-amino-1-(3,4-dihydro-1H-2-benzopyran-6-yl)propan-1-one)
- 1934813-79-2(4-bromo-1-(1,2,5-thiadiazol-3-yl)methyl-1H-pyrazol-3-amine)
- 7203-12-5(8-azatricyclo9.4.0.0,2,7pentadeca-1(15),2,4,6,11,13-hexaene)
- 2763925-08-0(Methyl 3,8-diazabicyclo[3.2.1]octane-1-carboxylate)
- 60951-23-7(3-(1H-Pyrazol-4-yl)propan-1-amine dihydrochloride)
- 896325-21-6(2-({7-chloro-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide)
- 2098081-56-0((3-Azidoazetidin-1-yl)(2-fluorophenyl)methanone)
- 1311277-98-1(Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine)
- 39273-39-7(2-butyl-2-azatricyclo6.3.1.0,4,12dodeca-1(11),4(12),5,7,9-pentaen-3-one)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:27740-96-1)Salsolinol

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta